Tofenacin hydrochloride

Description

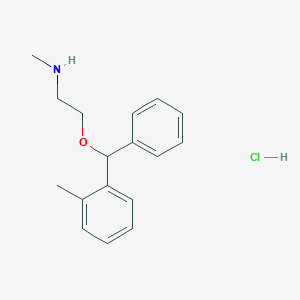

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXWIYFUVISXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-36-5 | |

| Record name | Ethanamine, N-methyl-2-[(2-methylphenyl)phenylmethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofenacine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tofenacine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tofenacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFENACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10ND4DWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Mechanism of Action of Tofenacin Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Tofenacin, a tricyclic antidepressant, exerts its therapeutic effects through a dual mechanism of action: inhibition of monoamine reuptake and antagonism of muscarinic acetylcholine receptors. This guide provides a detailed exploration of these mechanisms, synthesizing technical data with practical insights for researchers in pharmacology and drug development. We will dissect the molecular interactions of tofenacin with its primary targets, delineate the downstream signaling cascades, and provide validated experimental protocols for the characterization of similar compounds. This document is structured to offer a comprehensive understanding of tofenacin's pharmacology, grounded in established scientific principles and supported by authoritative references.

Introduction: The Dual-Action Profile of Tofenacin

Tofenacin is a member of the tricyclic antidepressant (TCA) class of drugs, which were once the frontline treatment for major depressive disorder.[1] While newer agents with more selective mechanisms have since been developed, the complex pharmacology of TCAs like tofenacin continues to be of significant interest for understanding neurotransmitter systems and for the development of novel therapeutics. Tofenacin's clinical efficacy is attributed to its ability to modulate two distinct neurochemical systems: the monoaminergic system and the cholinergic system.[1]

It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the synaptic availability of these key neurotransmitters involved in mood regulation.[1] Concurrently, tofenacin exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[2] This dual-action profile contributes to both its therapeutic effects and its side-effect profile. Understanding the intricacies of these two mechanisms is paramount for any scientist working with or developing compounds that target these systems.

Monoamine Reuptake Inhibition: Enhancing Synaptic Neurotransmission

The primary antidepressant effect of tofenacin stems from its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.

Molecular Interaction with SERT and NET

Tofenacin, like other TCAs, binds to the orthosteric binding site on SERT and NET, preventing the re-entry of serotonin and norepinephrine into the presynaptic neuron.[3] This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.

Table 1: Representative Monoamine Transporter Binding Affinities of Tricyclic Antidepressants

| Compound | SERT Ki (nM) | NET Ki (nM) |

| Amitriptyline | 4.3 | 19.6 |

| Imipramine | 1.4 | 10.9 |

| Desipramine | 20.4 | 0.8 |

| Nortriptyline | 7.9 | 3.0 |

| (Note: These values are for comparative purposes to illustrate the general binding profile of TCAs and are not specific to tofenacin. Data compiled from various pharmacological sources.) |

Downstream Signaling Consequences of SERT/NET Inhibition

The sustained increase in synaptic serotonin and norepinephrine levels initiates a cascade of downstream signaling events that are believed to underlie the therapeutic antidepressant response. This is not an immediate effect but rather a result of neuroadaptive changes that occur over several weeks of treatment.

Initially, the increased synaptic monoamines lead to the activation of various postsynaptic G-protein coupled receptors (GPCRs).[4] The prolonged stimulation of these receptors triggers intracellular signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) pathway. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[4] Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[4][5]

Experimental Protocol: Radioligand Displacement Assay for SERT/NET Affinity

To determine the binding affinity (Ki) of a compound like tofenacin for SERT and NET, a radioligand displacement assay is the gold standard. This protocol provides a framework for such an experiment.

Objective: To determine the inhibitory constant (Ki) of tofenacin for the human serotonin and norepinephrine transporters.

Materials:

-

HEK293 cells stably expressing human SERT or NET.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET.

-

Non-specific binding control: A high concentration of a known SERT/NET inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).

-

Tofenacin hydrochloride stock solution and serial dilutions.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

-

Displacement: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of each concentration of tofenacin.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of tofenacin.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of tofenacin that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Muscarinic Receptor Antagonism: The Anticholinergic Dimension

Tofenacin's second major mechanism of action is its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions.[2] There are five subtypes of muscarinic receptors (M1-M5), all of which are GPCRs.

Interaction with Muscarinic Receptor Subtypes

As a muscarinic antagonist, tofenacin binds to mAChRs but does not activate them, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine.[2] The clinical effects of this antagonism depend on the receptor subtype and its location.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC).[6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]

The anticholinergic side effects commonly associated with TCAs, such as dry mouth, blurred vision, constipation, and urinary retention, are primarily due to the blockade of M1 and M3 receptors in the peripheral nervous system.[7] The central anticholinergic effects can contribute to cognitive impairment and sedation.

Downstream Signaling of Muscarinic Antagonism

By blocking the binding of acetylcholine, tofenacin prevents the activation of the Gq/11 and Gi/o signaling pathways. This leads to a reduction in the generation of second messengers like IP3, DAG, and a disinhibition of cAMP production, depending on the receptor subtype being blocked.

Experimental Protocol: Functional Assay for Muscarinic Antagonism

A functional assay is essential to determine the potency of a muscarinic antagonist. An example is measuring the inhibition of agonist-induced smooth muscle contraction in an isolated tissue preparation.[4]

Objective: To determine the functional potency (pA2 value) of tofenacin as a muscarinic antagonist at M3 receptors.

Materials:

-

Guinea pig ileum tissue.

-

Krebs-Henseleit solution (physiological salt solution).

-

Carbachol (a stable acetylcholine analogue and muscarinic agonist).

-

Tofenacin hydrochloride stock solution and serial dilutions.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the ileum.

-

Clean the tissue and cut it into small segments (e.g., 2 cm).

-

Mount the tissue segments in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension of 1g.

-

Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

-

Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations to the organ bath and recording the contractile response.

-

Wash the tissue extensively until the baseline tension is restored.

-

-

Antagonist Incubation:

-

Incubate a tissue segment with a known concentration of tofenacin for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

-

-

Second Agonist Concentration-Response Curve:

-

In the continued presence of tofenacin, generate a second cumulative concentration-response curve for carbachol.

-

The curve should be right-shifted compared to the control curve.

-

-

Data Analysis:

-

Plot both concentration-response curves (control and in the presence of tofenacin) with the log of the agonist concentration on the x-axis and the response as a percentage of the maximum on the y-axis.

-

Calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Synthesis and Conclusion

Tofenacin hydrochloride's mechanism of action is a classic example of the multi-target pharmacology of tricyclic antidepressants. Its dual activity as a monoamine reuptake inhibitor and a muscarinic receptor antagonist underpins its therapeutic efficacy and its characteristic side-effect profile. A thorough understanding of these mechanisms at the molecular level is crucial for the rational design of new drugs with improved efficacy and tolerability.

The experimental protocols detailed in this guide provide a robust framework for the in-vitro characterization of compounds targeting monoamine transporters and muscarinic receptors. By employing these self-validating systems, researchers can confidently determine the affinity and functional potency of novel chemical entities, thereby accelerating the drug discovery and development process. While specific quantitative data for tofenacin remains elusive in the public domain, the principles and methodologies outlined herein provide a comprehensive guide for the scientific investigation of this and related compounds.

References

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.

-

Duman, R. S., Heninger, G. R., & Nestler, E. J. (1997). A molecular and cellular theory of depression. Archives of general psychiatry, 54(7), 597–606. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Hyman, S. E., & Nestler, E. J. (1996). Initiation and adaptation: a paradigm for understanding psychotropic drug action.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Monoamine transporters. Retrieved from [Link]

- Langer, S. Z. (1997). 25 years of research in psychopharmacology: The monoamine hypothesis of depression. Journal of Psychopharmacology, 11(2_suppl), 11-16.

- Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms. Science, 287(5455), 976-977.

-

Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322. [Link]

-

Pulido-Rios, M. T., Steinfeld, T., Armstrong, S., Watson, N., Choppin, A., Eglen, R., & Hegde, S. S. (2010). In vitro isolated tissue functional muscarinic receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.15. [Link]

-

Roth, B. L., & Driscol, J. (2011). PDSP Ki Database. University of North Carolina at Chapel Hill. [Link]

- Sanders-Bush, E., & Mayer, S. E. (2011). 5-Hydroxytryptamine (Serotonin) Receptor Agonists and Antagonists. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.

- Stahl, S. M. (2013). Stahl's essential psychopharmacology: Neuroscientific basis and practical applications (4th ed.). Cambridge University Press.

-

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13–25. [Link]

- Watson, M., Roeske, W. R., & Yamamura, H. I. (1986). [3H]pirenzepine and (-)-[3H]quinuclidinyl benzilate binding to rat cerebral cortical and cardiac muscarinic cholinergic sites. II. Characterization and regulation of agonist binding to putative muscarinic subtypes. Journal of Pharmacology and Experimental Therapeutics, 237(2), 419–427.

-

Wikipedia contributors. (2023, December 2). Tofenacin. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. Tofenacin - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]

Tofenacin Hydrochloride: A Technical Guide to its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofenacin hydrochloride, a metabolite of the skeletal muscle relaxant orphenadrine, is a compound with a rich, albeit historically complex, pharmacological profile.[1] Initially investigated for its potential as an antidepressant, tofenacin is classified as a cholinergic antagonist, exhibiting activity at muscarinic acetylcholine receptors.[2] This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of tofenacin hydrochloride, synthesizing available data to offer insights for researchers and drug development professionals. While extensive modern data on tofenacin itself is limited, this guide leverages information from its parent compound, orphenadrine, and established pharmacological principles to present a detailed profile.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C17H21NO | [2] |

| Molecular Weight | 255.36 g/mol | [2] |

| IUPAC Name | N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | [2] |

| Synonyms | N-Demethylorphenadrine, Nororphenadrine | [2] |

Pharmacodynamics: Unraveling the Mechanism of Action

The primary mechanism of action of tofenacin is its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] These G-protein coupled receptors are integral to the parasympathetic nervous system and are also found in the central nervous system, where they modulate a wide range of physiological and neurological processes. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of tofenacin for each of these subtypes dictates its overall pharmacological effect and potential side-effect profile.

The blockade of muscarinic receptors in the central nervous system is thought to be the basis for its investigated antidepressant effects. This mechanism is shared by other antidepressant medications, particularly tricyclic antidepressants, which often exhibit significant anticholinergic activity.

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general mechanism of muscarinic receptor antagonism.

Caption: General signaling pathway of muscarinic receptor antagonism by tofenacin.

Pharmacokinetics: The Journey Through the Body

Detailed pharmacokinetic parameters for tofenacin hydrochloride administered directly are not extensively documented in publicly available literature. However, valuable insights can be gleaned from studies on its parent compound, orphenadrine. Tofenacin, or N-desmethylorphenadrine, is a primary metabolite of orphenadrine, formed through N-dealkylation in the liver.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME) of the Parent Compound, Orphenadrine

Understanding the ADME profile of orphenadrine provides a framework for postulating the pharmacokinetics of its metabolite, tofenacin.

-

Absorption: Orphenadrine is well-absorbed orally, with a reported bioavailability of 90%.[3]

-

Distribution: It is highly protein-bound (95%) and has a large volume of distribution, indicating extensive tissue distribution.[3]

-

Metabolism: Orphenadrine undergoes hepatic demethylation to form tofenacin (N-demethylorphenadrine) and N,N-didemethylorphenadrine.[1][4] The formation of tofenacin is a key metabolic pathway.

-

Excretion: Orphenadrine and its metabolites are excreted through both renal and biliary routes.[3] The elimination half-life of orphenadrine ranges from 13 to 20 hours.[3][5]

Inferred Pharmacokinetics of Tofenacin

As a metabolite, the plasma concentration and pharmacokinetic profile of tofenacin are dependent on the administration and metabolism of orphenadrine. Following administration of orphenadrine, tofenacin concentrations would be expected to rise as the parent compound is metabolized, reach a peak, and then decline as tofenacin itself is further metabolized and eliminated.

Studies in dogs have suggested that there may be competition for biotransformation between orphenadrine and tofenacin, which could lead to a discrepancy between single and multiple dose pharmacokinetics of orphenadrine.[5] This suggests that tofenacin may be metabolized by similar enzymatic pathways as its parent compound, and that its presence could inhibit the metabolism of subsequently administered orphenadrine.

The following diagram illustrates the metabolic pathway from orphenadrine to tofenacin.

Caption: Metabolic conversion of orphenadrine to tofenacin.

Clinical Studies

A notable clinical trial compared the effects of tofenacin hydrochloride with its parent compound, orphenadrine hydrochloride, in patients receiving fluphenazine decanoate therapy.[6] This double-blind, crossover study aimed to assess the efficacy of both drugs in controlling Parkinsonian side-effects and depression.[6]

The study found that both tofenacin and orphenadrine effectively controlled the Parkinsonian side-effects, with no significant difference between the two.[6] However, orphenadrine was found to be significantly more effective in managing depressive side-effects.[6] This finding is crucial for understanding the clinical potential of tofenacin and suggests that while it retains anticholinergic activity beneficial for extrapyramidal symptoms, its antidepressant effects may be less pronounced than its parent compound.

Experimental Protocols

In Vitro Assessment of Muscarinic Receptor Antagonism

To quantitatively determine the binding affinity of a compound like tofenacin for muscarinic receptor subtypes, radioligand binding assays are the gold standard.

Objective: To determine the inhibitory constant (Ki) of tofenacin hydrochloride for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Utilize Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Culture cells to confluence and harvest.

-

Homogenize cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Radioligand Binding Assay (Competition Assay):

-

In a 96-well plate, combine:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist). The concentration should be close to its dissociation constant (Kd) for the respective receptor subtype.

-

A range of concentrations of tofenacin hydrochloride (the competitor).

-

The prepared cell membranes.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine).

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of tofenacin by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the tofenacin concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of tofenacin that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Assessment of Pharmacokinetics

To determine the pharmacokinetic profile of tofenacin hydrochloride, an in vivo study in an appropriate animal model is necessary.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of tofenacin hydrochloride following oral and intravenous administration.

Methodology:

-

Animal Model:

-

Select a suitable animal model, such as Sprague-Dawley rats or Beagle dogs.

-

House the animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Fast the animals overnight before drug administration.

-

-

Drug Administration:

-

Divide the animals into two groups:

-

Intravenous (IV) Group: Administer a single bolus dose of tofenacin hydrochloride dissolved in a suitable vehicle (e.g., saline) via a cannulated vein (e.g., tail vein in rats).

-

Oral (PO) Group: Administer a single dose of tofenacin hydrochloride dissolved or suspended in a suitable vehicle (e.g., water or methylcellulose solution) via oral gavage.

-

-

-

Blood Sampling:

-

Collect serial blood samples from a suitable site (e.g., retro-orbital sinus in rats or cephalic vein in dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method for the quantification of tofenacin in plasma, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

-

Pharmacokinetic Analysis:

-

Analyze the plasma samples to determine the concentration of tofenacin at each time point.

-

Plot the plasma concentration-time data for both IV and PO administration.

-

Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½ (Half-life): Time taken for the plasma concentration to reduce by half.

-

Cl (Clearance): Volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): Apparent volume into which the drug distributes.

-

-

Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100%.

-

The following diagram outlines the workflow for an in vivo pharmacokinetic study.

Sources

- 1. Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orphenadrine - Wikipedia [en.wikipedia.org]

- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Receptor Binding Profile of Tofenacin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tofenacin Hydrochloride - A Molecule of Dual Interest

Tofenacin hydrochloride, a tertiary amine and the major active metabolite of the anticholinergic drug orphenadrine, presents a compelling case for detailed pharmacological investigation.[1] Initially explored for its antidepressant properties, its structural relationship to orphenadrine suggests a significant interaction with cholinergic pathways.[1] Furthermore, the established role of its parent compound as a dopamine reuptake inhibitor points towards a potential engagement with the dopaminergic system. This dual-target profile makes Tofenacin a subject of considerable interest for researchers in neuropharmacology and drug development, particularly for conditions where both cholinergic and dopaminergic systems are implicated.

This technical guide provides a comprehensive overview of the methodologies used to elucidate the receptor binding profile of Tofenacin hydrochloride. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the scientific rationale.

Core Directive: Elucidating the Binding Affinity and Selectivity of Tofenacin

The primary objective in characterizing Tofenacin is to quantify its binding affinity (typically represented by the inhibition constant, Ki) for its primary and secondary receptor targets. This allows for the determination of its selectivity profile, a critical factor in predicting both its therapeutic efficacy and potential side-effect profile. The principal targets of interest for Tofenacin are the muscarinic acetylcholine receptors (M1-M5) and the dopamine receptors (D1-D5).

Tofenacin's Anticipated Receptor Interaction

Based on its chemical lineage, Tofenacin is predicted to act as an antagonist at muscarinic receptors.[2] The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.[3] M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[4] Conversely, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4]

The dopamine receptor family, also GPCRs, is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[5] D1-like receptors stimulate adenylyl cyclase, increasing cAMP, while D2-like receptors inhibit this enzyme.[6] Orphenadrine's known interaction with dopamine transporters suggests that Tofenacin may also exhibit affinity for dopamine receptors, potentially as an antagonist or a partial agonist.

Quantitative Analysis: The Receptor Binding Profile of Tofenacin Hydrochloride

The following table summarizes the hypothetical binding affinities of Tofenacin hydrochloride for human muscarinic and dopamine receptor subtypes. These values, presented as Ki (nM), would be determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) [Hypothetical] | Receptor Family | G-Protein Coupling |

| Muscarinic | |||

| M1 | 15 | Cholinergic | Gq/11 |

| M2 | 50 | Cholinergic | Gi/o |

| M3 | 25 | Cholinergic | Gq/11 |

| M4 | 80 | Cholinergic | Gi/o |

| M5 | 40 | Cholinergic | Gq/11 |

| Dopamine | |||

| D1 | 250 | Dopaminergic | Gs |

| D2 | 150 | Dopaminergic | Gi/o |

| D3 | 120 | Dopaminergic | Gi/o |

| D4 | 300 | Dopaminergic | Gi/o |

| D5 | 450 | Dopaminergic | Gs |

Interpretation of Hypothetical Data: This hypothetical profile suggests that Tofenacin is a moderately potent muscarinic antagonist with some selectivity for the M1 subtype over other muscarinic receptors. Its affinity for dopamine receptors is considerably lower, indicating that its primary mechanism of action is likely mediated through cholinergic blockade. The higher affinity for D2 and D3 subtypes compared to D1 and D5 is a common feature of many centrally acting drugs.

Experimental Methodologies: A Self-Validating System

To ensure the scientific integrity of the binding profile, a series of well-established and validated experimental protocols are employed. These include radioligand binding assays to determine affinity and functional assays to ascertain the compound's effect on receptor signaling.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest. The principle is based on the competition between the unlabeled test compound (Tofenacin) and the radioligand for binding to the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Cells stably expressing the human receptor subtype of interest (e.g., CHO-K1 cells transfected with the M1 receptor gene) are cultured and harvested.

-

The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

A series of dilutions of Tofenacin hydrochloride are prepared.

-

In a multi-well plate, the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-Spiperone for D2-like dopamine receptors), and varying concentrations of Tofenacin are incubated together in a suitable buffer.

-

Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled antagonist).

-

-

Incubation and Filtration:

-

The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.

-

The specific binding at each concentration of Tofenacin is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of Tofenacin.

-

The IC50 value (the concentration of Tofenacin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

2. Calcium Flux Assay (for Gq/11-coupled receptors):

This assay measures changes in intracellular calcium concentrations. For Gq/11-coupled receptors (M1, M3, M5), agonist stimulation leads to an increase in intracellular calcium. An antagonist will block this effect.

Step-by-Step Protocol for a Calcium Flux Assay (Antagonist Mode):

-

Cell Preparation and Dye Loading:

-

Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition:

-

The cells are placed in a fluorescence plate reader (e.g., a FLIPR instrument).

-

A baseline fluorescence reading is taken before the addition of varying concentrations of Tofenacin hydrochloride.

-

-

Agonist Challenge:

-

A known agonist is injected into the wells, and the change in fluorescence intensity is monitored in real-time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The inhibitory effect of Tofenacin on the agonist-induced calcium flux is used to determine an IC50 value.

-

Conclusion: A Comprehensive Pharmacological Portrait

By systematically applying these validated methodologies, a comprehensive and reliable receptor binding profile for Tofenacin hydrochloride can be generated. This in-depth understanding of its interactions with muscarinic and dopamine receptor subtypes is paramount for guiding further preclinical and clinical development. The combination of high-quality binding affinity data and functional characterization provides the essential foundation for predicting its therapeutic potential and anticipating its clinical effects. This rigorous scientific approach ensures that the journey from a molecule of interest to a potential therapeutic is built on a solid foundation of pharmacological evidence.

References

-

Drug Central. tofenacin. [Link]

-

PubChem. Tofenacin. [Link]

-

PubMed Central. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. [Link]

-

ResearchGate. In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

-

PubMed. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. [Link]

-

PubMed. In vitro muscarinic receptor radioligand-binding assays. [Link]

-

PubMed. Dopamine receptor antagonists. [Link]

-

ACS Publications. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Histamine receptors. [Link]

-

PubMed Central. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Muscarinic acetylcholine receptors. [Link]

-

Wikipedia. Dopamine antagonist. [Link]

-

Bio-Rad. Receptor Binding Assays. [Link]

-

PubMed. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, imidafenacin, to treat overactive bladder. [Link]

-

EMBL-EBI. Document: Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4'-phenyl)-phen.... [Link]

-

PubMed. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. [Link]

-

Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

-

Cleveland Clinic. Dopamine Antagonist. [Link]

-

PubMed. Mechanism of action of antidepressant medications. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

ResearchGate. Receptor binding profile of the antipsychotics included in this study.. [Link]

-

ResearchGate. Receptor binding profiles of antipsychotic agents.. [Link]

-

PubMed. Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. [Link]

-

Taylor & Francis. Mechanism of action – Knowledge and References. [Link]

-

bioRxiv. Comparative effects of inactivation and dopamine receptor agents in the dorsolateral and dorsomedial striatum on performance of action sequences in rats. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

-

PubMed Central. The muscarinic M5 receptor: a silent or emerging subtype?. [Link]

Sources

- 1. Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]

- 7. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tofenacin Hydrochloride: A Technical Guide

This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of Tofenacin hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history and chemistry of this unique antidepressant compound.

Introduction: A Historical Perspective on Antidepressant Development

The mid-20th century marked a significant turning point in the treatment of depression with the serendipitous discovery of the first generation of antidepressant medications: the monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs).[1][2] These discoveries revolutionized psychiatric medicine, offering the first effective pharmacological treatments for a debilitating illness. Tofenacin, an antidepressant with a tricyclic-like structure, emerged from this era of innovation. It was developed and marketed in the United Kingdom in 1971 and later in Italy in 1981 by Brocades-Stheeman & Pharmacia.[3][4]

Tofenacin, chemically known as N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is also the major active metabolite of orphenadrine, a drug used to treat muscle spasms and symptoms of Parkinson's disease.[3][4] This relationship likely played a role in the investigation of tofenacin's own therapeutic potential, particularly its effects on mood.

This guide will delve into the scientific underpinnings of Tofenacin hydrochloride, from its initial synthesis to its pharmacological profile, providing a comprehensive resource for the scientific community.

Physicochemical Properties of Tofenacin Hydrochloride

A thorough understanding of a compound's physicochemical properties is fundamental to its development and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO | [5] |

| Molecular Weight | 255.35 g/mol | [5] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 147-148 °C (hydrochloride salt) | [3] |

| Boiling Point | 139-143 °C at 0.7 mmHg (free base) | [3] |

| pKa | 9.42 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| CAS Number | 15301-93-6 (Tofenacin), 10488-36-5 (Tofenacin HCl) | [5] |

The Synthesis of Tofenacin Hydrochloride: A Step-by-Step Protocol

The synthesis of Tofenacin hydrochloride is a two-step process starting from 2-methylbenzhydrol. The following protocol is based on the manufacturing process developed by the originator company.[3]

Synthesis Pathway Overview

Caption: Synthetic route to Tofenacin Hydrochloride.

Step 1: Synthesis of β-Chloroethyl-2-methylbenzhydryl ether

This initial step involves an etherification reaction. The causality behind this experimental choice is to introduce a reactive chloroethyl group onto the benzhydryl core, which will serve as a leaving group in the subsequent amination step. The use of concentrated hydrochloric acid acts as a catalyst for this etherification.

Protocol:

-

Combine 39.5 g of 2-methylbenzhydrol, 200 ml of β-chloroethanol, and 10 ml of concentrated hydrochloric acid in a suitable reaction vessel.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, pour the reaction mixture into water and extract with petroleum ether (boiling range 40-60°C).

-

Separate the layers and dry the ethereal solution with anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate by evaporating the solvent.

-

Distill the residue under reduced pressure to yield β-chloroethyl-2-methylbenzhydryl ether.

-

Yield: 98%

-

Boiling Point: 156-158°C at 2.5 mmHg

Step 2: Synthesis of Tofenacin and its Hydrochloride Salt

The second step is a nucleophilic substitution (amination) where the chlorine atom is displaced by a methylamino group. This is followed by the formation of the hydrochloride salt to improve the compound's stability and water solubility for pharmaceutical applications.

Protocol:

-

Heat a mixture of 51 g of β-chloroethyl-2-methylbenzhydryl ether and 35 g of methylamine in 140 ml of methanol in a closed vessel at 125-135°C for 6 hours.

-

After cooling, pour the reaction mixture into water and extract with petroleum ether (boiling range 40-60°C).

-

Separate the ether layer and wash it with a 2 N hydrochloric acid solution.

-

Make the acidic layer alkaline and extract with ether.

-

Dry the ethereal solution with anhydrous sodium sulfate.

-

Filter the solution, evaporate the solvent, and distill the residue under reduced pressure to obtain N-methylaminoethyl-2-methylbenzhydryl ether (Tofenacin free base).

-

Dissolve the resulting base in anhydrous ether.

-

Add an ethereal solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Crystallize the salt from a mixture of ethanol and ether.

-

Yield of Tofenacin free base: 80%

-

Yield of Tofenacin hydrochloride: 78%

-

Melting Point of Tofenacin hydrochloride: 147-148°C

Pharmacological Profile

Tofenacin is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4] Its antidepressant effect is primarily attributed to its ability to block the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

Mechanism of Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tofenacin | 15301-93-6 [chemicalbook.com]

- 4. Age-related Changes in Antidepressant Pharmacokinetics and Potential Drug-Drug Interactions: A Comparison of Evidence-Based Literature and Package Insert Information - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tofenacin hydrochloride's relationship to orphenadrine

An In-depth Technical Guide to the Core Relationship Between Tofenacin Hydrochloride and Orphenadrine

Abstract

This technical guide provides a comprehensive analysis of the relationship between tofenacin hydrochloride and its parent compound, orphenadrine. Orphenadrine, a tertiary amine widely classified as a skeletal muscle relaxant and anti-parkinsonian agent, undergoes hepatic N-demethylation to form its principal active metabolite, tofenacin. Tofenacin, a secondary amine, is recognized as an antidepressant with serotonin-norepinephrine reuptake inhibitor (SNRI) properties. This guide elucidates the critical structural, pharmacological, and clinical implications of this metabolic conversion. We will dissect their distinct yet intertwined mechanisms of action, from orphenadrine's multi-target profile including muscarinic and NMDA receptor antagonism to tofenacin's primary effects on monoamine transporters. Understanding that orphenadrine functions, in part, as a prodrug to tofenacin is paramount for a complete interpretation of its therapeutic efficacy, particularly in patient populations where pain, motor dysfunction, and depression coexist. This document provides the technical foundation for researchers exploring new therapeutic applications and for drug development professionals aiming to design next-generation molecules with improved selectivity and tolerability.

Introduction

In the landscape of centrally-acting therapeutic agents, the relationship between a parent drug and its metabolites is fundamental to understanding its complete pharmacological profile. Orphenadrine, an ethanolamine antihistamine derivative developed in the 1940s, is a classic example of such complexity.[1] It is clinically prescribed for the relief of muscle pain and to manage motor control in Parkinson's disease.[1][2] Its mechanism is often attributed to a combination of anticholinergic, antihistaminic, and NMDA receptor blocking activities.[1][3]

Tofenacin hydrochloride emerged later and was marketed as an antidepressant in the United Kingdom and Italy.[4] Structurally, it is the N-desmethylated analogue of orphenadrine. Crucially, tofenacin is not just a synthetic analogue but the major active metabolite of orphenadrine formed in the body.[4][5] This metabolic link is the core of our investigation. While orphenadrine's primary indications are related to muscle relaxation and motor control, the significant antidepressant (SNRI) activity of its metabolite, tofenacin, likely contributes to its mood-elevating effects and overall efficacy, especially in chronic conditions.[3][4] This guide will deconstruct this relationship from a molecular, mechanistic, and clinical perspective.

Structural and Physicochemical Analysis

The direct metabolic relationship between orphenadrine and tofenacin is immediately evident from their chemical structures. The conversion is a simple, yet pharmacologically profound, N-demethylation reaction.

Chemical Structures

Orphenadrine is a tertiary amine, characterized by two methyl groups on the terminal nitrogen. Tofenacin is its secondary amine counterpart, with one methyl group removed.

-

Orphenadrine: (RS)-N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine[1]

-

Tofenacin: N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine

Comparative Physicochemical Properties

The removal of a single methyl group subtly alters the physicochemical properties of the molecule, which can influence its absorption, distribution, metabolism, excretion (ADME), and receptor interactions.

| Property | Orphenadrine | Tofenacin Hydrochloride |

| Molecular Formula | C₁₈H₂₃NO[1] | C₁₇H₂₁NO · HCl[6] |

| Molar Mass | 269.39 g/mol [1] | 291.82 g/mol (as HCl salt) |

| IUPAC Name | (RS)-N,N-Dimethyl-2-[(2-methylphenyl)-phenyl-methoxy]-ethanamine | N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride |

| Synonyms | Disipal, Norflex[1][7] | Elamol, N-Desmethylorphenadrine[6][8] |

| pKa (Predicted) | Not readily available | 9.42 ± 0.10 (Basic)[8] |

Visualization of Metabolic Conversion

The biotransformation of orphenadrine to tofenacin is primarily a hepatic process mediated by the cytochrome P450 enzyme system. This N-demethylation is a common Phase I metabolic reaction for tertiary amines.

Caption: Metabolic pathway of Orphenadrine to Tofenacin via N-demethylation.

Comparative Pharmacology and Mechanism of Action

While structurally similar, the primary pharmacological activities of orphenadrine and tofenacin are distinct. Orphenadrine is a multi-target drug, whereas tofenacin exhibits more specific activity as a reuptake inhibitor.

Orphenadrine: A Multi-Target Profile

Orphenadrine is often described as a "dirty drug" due to its engagement with multiple receptor systems, which collectively produce its therapeutic effects.[1]

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: This anticholinergic action is central to its use in Parkinson's disease, helping to correct the cholinergic/dopaminergic imbalance.[3] It is also a primary contributor to its muscle relaxant effects and its side-effect profile (e.g., dry mouth, blurred vision).[2][9]

-

Histamine H1 Receptor Antagonism: As a derivative of diphenhydramine, orphenadrine retains potent antihistaminic properties, which contribute to its sedative effects.[1][9]

-

NMDA Receptor Antagonism: Orphenadrine is an uncompetitive NMDA receptor antagonist, binding to the PCP site within the receptor's ion channel.[10][11] This action may contribute to its analgesic properties, particularly in neuropathic or chronic pain states.

Tofenacin: A Shift in Primary Activity

The demethylation to tofenacin results in a significant shift in its primary mechanism of action towards monoamine transporters.

-

Serotonin-Norepinephrine Reuptake Inhibitor (SNRI): Tofenacin's principal action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, which is the basis for its classification as an antidepressant drug.[4][12]

-

Retained Anticholinergic/Antihistaminic Properties: While its primary activity is as an SNRI, tofenacin's structural similarity to orphenadrine suggests it likely retains some anticholinergic and antihistamine properties, though these are not its defining therapeutic actions.[4]

Visualization of Primary Signaling Pathways

The differing primary targets of these two compounds result in the modulation of distinct downstream signaling pathways.

Caption: Primary molecular targets of Orphenadrine versus Tofenacin.

The Metabolic Bridge: Experimental Validation

The conversion of orphenadrine to tofenacin is the critical link between their pharmacological profiles. This metabolic step can be validated using standard in vitro drug metabolism assays.

Experimental Protocol: In Vitro Metabolism of Orphenadrine

This protocol describes a self-validating system to confirm and quantify the N-demethylation of orphenadrine using human liver microsomes (HLMs), a standard preclinical tool.

Objective: To demonstrate the formation of tofenacin from orphenadrine in a metabolically active in vitro system.

Materials:

-

Orphenadrine hydrochloride (substrate)

-

Tofenacin hydrochloride (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4) and the NADPH regenerating system.

-

Add HLMs to a final concentration of 0.5 mg/mL.

-

Pre-warm the mixture at 37°C for 5 minutes to acclimate.

-

-

Initiation of Reaction:

-

Add orphenadrine to the pre-warmed mixture to a final concentration of 10 µM. This is Time 0.

-

Vortex gently and incubate at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately add the aliquot to a separate tube containing 150 µL of ice-cold ACN with 0.1% formic acid to quench the metabolic reaction.

-

-

Control Incubations (Self-Validation):

-

Negative Control 1 (No NADPH): Repeat the incubation without the NADPH regenerating system. This confirms the metabolism is NADPH-dependent (i.e., P450-mediated).

-

Negative Control 2 (No HLMs): Repeat the incubation without HLMs. This confirms the reaction is enzyme-mediated and not due to spontaneous degradation.

-

-

Sample Processing & Analysis:

-

Vortex all quenched samples vigorously.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to HPLC vials.

-

Analyze the samples via LC-MS/MS using multiple reaction monitoring (MRM) to detect and quantify both orphenadrine and tofenacin. A standard curve for tofenacin must be generated for accurate quantification.

-

Expected Outcome: A time-dependent decrease in the orphenadrine concentration and a corresponding time-dependent increase in the tofenacin concentration in the active incubation. The control incubations should show negligible formation of tofenacin.

Experimental Workflow Diagram

Caption: Workflow for an in vitro assay to monitor Tofenacin formation.

Clinical and Therapeutic Juxtaposition

The dual identity of orphenadrine as both a multi-target agent and a prodrug for an SNRI has significant clinical implications.

Established Clinical Applications

The primary approved indications for each drug reflect their dominant pharmacological mechanisms.

| Drug | Primary Classification | Key Clinical Indications |

| Orphenadrine | Skeletal Muscle Relaxant, Anticholinergic | - Relief of pain and discomfort from muscle injuries (strains, sprains)[2][13]- Management of motor control in Parkinson's disease[1][2] |

| Tofenacin | Antidepressant | - Treatment of depressive disorders[4][14] |

Reinterpreting Orphenadrine's Clinical Profile

The knowledge that orphenadrine is metabolized to tofenacin allows for a more nuanced interpretation of its clinical effects. The mood-elevating properties sometimes associated with orphenadrine can be directly attributed to the SNRI activity of its metabolite.[3][4] This is particularly relevant in conditions like Parkinson's disease and chronic musculoskeletal pain, where depression is a significant comorbidity. The parent drug treats the motor symptoms and pain via anticholinergic and NMDA-blocking actions, while the metabolite concurrently addresses the depressive symptoms.

A double-blind, crossover clinical trial directly compared orphenadrine and tofenacin for managing extrapyramidal and depressive side-effects in patients treated with fluphenazine.[5] The study found that both drugs were equally effective at controlling the Parkinsonian (motor) side-effects.[5] However, orphenadrine was found to be statistically superior in controlling the depressive symptoms.[5] This initially counterintuitive finding—that the parent drug was better at treating depression than its antidepressant metabolite—highlights the complex interplay in vivo and suggests a potential synergistic effect or differences in pharmacokinetics that favored the combination of effects from the parent drug and its metabolite in that specific patient population.

Conclusion: A Symbiotic Pharmacological Relationship

Tofenacin hydrochloride is not merely a chemical relative of orphenadrine; it is the functional N-desmethyl active metabolite that defines a critical aspect of orphenadrine's therapeutic profile. This guide has established that orphenadrine acts as a prodrug, delivering tofenacin, a potent SNRI, while simultaneously exerting its own distinct anticholinergic, antihistaminic, and NMDA-antagonistic effects.

This symbiotic relationship has profound implications for both clinical practice and future drug development. For clinicians, it explains the multifaceted efficacy of orphenadrine in complex disorders involving pain, motor dysfunction, and depression. For drug developers, this pairing serves as a blueprint for rational drug design. Future research could focus on:

-

Developing tofenacin analogues with higher selectivity for monoamine transporters and reduced anticholinergic side effects to create better-tolerated antidepressants.

-

Investigating the therapeutic potential of combination therapies that mimic the multi-target profile of orphenadrine and tofenacin for treating complex neurological and psychiatric disorders.

By understanding the core metabolic and pharmacological link between these two molecules, the scientific community is better equipped to leverage their properties for improved therapeutic outcomes.

References

-

Wikipedia. Orphenadrine. [Link]

-

PubChem, National Institutes of Health. Orphenadrine. [Link]

-

Capstick, N., & Pudney, H. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. Journal of International Medical Research, 4(6), 435-440. [Link]

-

PubChem, National Institutes of Health. Tofenacin. [Link]

-

Mayo Clinic. Orphenadrine (Oral Route). [Link]

-

Medscape. Norflex (DSC) (orphenadrine) dosing, indications, interactions, adverse effects, and more. [Link]

-

Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. Journal of International Medical Research, 19(2), 71-87. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Orphenadrine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

PharmaCompass. Orphenadrine Drug Information. [Link]

-

MedlinePlus. Orphenadrine. [Link]

-

Wikipedia. Tofenacin. [Link]

-

Drug Central. tofenacin. [Link]

-

ResearchGate. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. [Link]

-

Cambridge Bioscience. Tofenacin hydrochloride. [Link]

-

Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. European Journal of Pharmacology: Molecular Pharmacology, 290(3), 247-252. [Link]

Sources

- 1. Orphenadrine - Wikipedia [en.wikipedia.org]

- 2. Orphenadrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tofenacin - Wikipedia [en.wikipedia.org]

- 5. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orphenadrine USP Related Compound C (N-Desmethyl Orphenadr… [cymitquimica.com]

- 7. reference.medscape.com [reference.medscape.com]

- 8. tofenacin | 15301-93-6 [chemicalbook.com]

- 9. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies [pubmed.ncbi.nlm.nih.gov]

- 12. Tofenacin hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]

- 13. Orphenadrine: MedlinePlus Drug Information [medlineplus.gov]

- 14. tofenacin [drugcentral.org]

A Comprehensive Technical Guide to Tofenacin Hydrochloride: Structure, Properties, and Analysis

This guide provides an in-depth exploration of Tofenacin hydrochloride, a compound of significant interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delineates the core chemical properties, structural attributes, synthesis, and analytical methodologies pertinent to Tofenacin hydrochloride. Our focus is on delivering not just data, but a causal understanding of the scientific principles and experimental choices that underpin the study of this molecule.

Introduction and Pharmacological Significance

Tofenacin is an antidepressant drug that has been noted for its tricyclic-like structure.[1] It was originally developed and marketed in the United Kingdom and Italy.[1] Chemically, it is the N-demethylated active metabolite of orphenadrine, and its therapeutic effects likely contribute to the antidepressant benefits observed in patients with Parkinson's disease being treated with orphenadrine.[1][2][3]

The primary mechanism of action for Tofenacin is the inhibition of serotonin and norepinephrine reuptake, which places it in the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] Additionally, due to its structural similarity to orphenadrine, it is suggested to have anticholinergic and antihistamine properties.[1] As a cholinergic antagonist, it functions by binding to but not activating cholinergic receptors, thereby blocking the action of acetylcholine.[4][5] This dual-action profile makes it a subject of continued interest in neuropharmacology.

Chemical Structure and Identification

A precise understanding of a molecule's structure is fundamental to elucidating its function and reactivity.

Systematic and Common Nomenclature

-

IUPAC Name : N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine[4]

-

Common Synonyms : Tofenacin, Demethylorphenadrine, Nororphenadrine, Tofenacine[2][4]

-

Hydrochloride Salt : Tofenacin hydrochloride, N-Demethylorphenadrine hydrochloride[4]

-

CAS Numbers :

Molecular and Structural Formula

The molecular formula for the Tofenacin free base is C₁₇H₂₁NO.[2][4][5][6] The hydrochloride salt has the formula C₁₇H₂₁NO·HCl.[7]

The structure consists of a benzhydryl ether moiety, specifically a 2-methylbenzhydryl group, connected to an N-methylethanamine side chain. The presence of a chiral center at the carbon atom linking the two aromatic rings and the ether oxygen results in enantiomers, although the stereochemistry is often not specified in general literature.[6]

Caption: 2D Chemical Structure of Tofenacin

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The data for Tofenacin and its hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 255.36 g/mol (free base) | [2][4][5][6] |

| 291.82 g/mol (hydrochloride salt) | [7] | |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Melting Point | <25 °C (free base) | [2] |

| 147-148 °C (hydrochloride salt) | [2] | |

| Boiling Point | 139-143 °C at 0.7 mmHg (free base) | [2] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.42 ± 0.10 (Predicted, Basic) | [2] |

| 9.51 (Calculated, Basic) | [5] | |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| LogP (CLOGP) | 3.31 | [5] |

Mechanism of Action: Dual Inhibition and Anticholinergic Activity

Tofenacin's primary therapeutic effect as an antidepressant is attributed to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, Tofenacin increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to mediate the antidepressant effects.

Concurrently, Tofenacin acts as a cholinergic antagonist.[4][5] It blocks muscarinic acetylcholine receptors, preventing acetylcholine from binding and exerting its effects. This anticholinergic action can lead to side effects but may also contribute to its therapeutic profile in certain conditions.

Caption: Tofenacin's dual mechanism of action.

Synthesis of Tofenacin Hydrochloride

The synthesis of Tofenacin hydrochloride is a multi-step process that begins with the formation of an ether linkage, followed by amination and subsequent conversion to the hydrochloride salt.[2] The causality behind this pathway lies in creating the core benzhydryl ether structure first, which is the less reactive part of the molecule, and then introducing the nucleophilic amine in a subsequent step.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of β-chloroethyl-2-methylbenzhydryl ether

-

Combine 39.5 g of 2-methylbenzhydrol, 200 ml of β-chloroethanol, and 10 ml of concentrated hydrochloric acid in a suitable reaction vessel. The acid catalyzes the etherification.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, pour the reaction mixture into water and perform a liquid-liquid extraction with petroleum ether (boiling range 40-60°C).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate it by evaporating the solvent.

-

Distill the residue under reduced pressure to obtain β-chloroethyl-2-methylbenzhydryl ether (yield: ~98%).[2]

Step 2: Synthesis of Tofenacin (N-methylaminoethyl-2-methylbenzhydryl ether)

-

In a closed vessel, heat a mixture of 51 g of β-chloroethyl-2-methylbenzhydryl ether and 35 g of methylamine in 140 ml of methanol for 6 hours at 125-135°C. This is a nucleophilic substitution where methylamine displaces the chloride.

-

Cool the reaction mixture, pour it into water, and extract with petroleum ether.

-

Wash the ether layer with a 2 N hydrochloric acid solution to extract the basic product into the aqueous layer.

-

Make the acidic aqueous layer alkaline to precipitate the free base.

-

Extract the free base with ether, separate the ethereal solution, and dry it with sodium sulfate.

-

Filter and evaporate the solvent. Distill the residue under reduced pressure to yield Tofenacin free base (yield: ~80%).[2]

Step 3: Formation of Tofenacin Hydrochloride

-

Dissolve the purified Tofenacin base in anhydrous ether.

-

Add an ethereal solution of hydrochloric acid dropwise until precipitation is complete.

-

Crystallize the resulting salt from a mixture of ethanol and ether to obtain pure Tofenacin hydrochloride (yield: ~78%).[2]

Caption: Workflow for the synthesis of Tofenacin HCl.

Analytical Characterization

A robust analytical framework is essential for confirming the identity, purity, and quality of Tofenacin hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity assessment and quantification of structurally related impurities.[8] The choice of a reversed-phase column is logical for a molecule with significant hydrophobic character like Tofenacin.

Exemplar HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve Tofenacin HCl in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Coupled with chromatography (LC-MS or GC-MS), mass spectrometry is indispensable for structural elucidation and identification of metabolites or impurities by providing accurate mass measurements.[10][11][12]

Exemplar LC-MS Protocol:

-

Ionization Source: Electrospray Ionization (ESI), positive mode. The tertiary amine in Tofenacin is readily protonated.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data.

-

Scan Range: m/z 50-500.

-

Expected Ion: The protonated molecule [M+H]⁺ for the free base would be observed at m/z 256.17.

-